molecular formula C9H16Cl2N4O B1382919 5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride CAS No. 1803593-49-8

5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride

Cat. No.: B1382919
CAS No.: 1803593-49-8
M. Wt: 267.15 g/mol
InChI Key: JUJGPBIUZQELEA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The compound this compound represents a complex heterocyclic structure with specific nomenclature requirements under International Union of Pure and Applied Chemistry conventions. The systematic name reflects the presence of a tetrahydropyrazolo[1,5-a]pyridine core structure with an aminomethyl substituent at position 5 and a carboxamide functional group at position 3. The designation "4H,5H,6H,7H" indicates the reduced nature of the pyridine ring within the fused system, distinguishing it from fully aromatic analogues.

The molecular formula C9H16Cl2N4O corresponds to a molecular weight of 267.15 grams per mole, as determined through high-resolution mass spectrometry. This formula indicates the presence of nine carbon atoms, sixteen hydrogen atoms, two chlorine atoms from the dihydrochloride salt formation, four nitrogen atoms, and one oxygen atom from the carboxamide functionality. The compound exists as a dihydrochloride salt, which significantly influences its physical properties and solubility characteristics compared to the free base form.

Alternative nomenclature includes the designation 5-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride, which emphasizes the tetrahydro nature of the pyridine ring. The Chemical Abstracts Service registry number 1803593-49-8 provides unique identification for this specific salt form. The parent compound, identified by PubChem compound identifier 119031109, represents the free base form without the hydrochloride counterions.

Property Value
Molecular Formula C9H16Cl2N4O
Molecular Weight 267.15 g/mol
CAS Number 1803593-49-8
PubChem CID 119031108
Parent Compound CID 119031109

Crystallographic Data and X-Ray Diffraction Studies

Single crystal X-ray diffraction analysis represents the definitive method for structural elucidation of pyrazolo[1,5-a]pyridine derivatives, providing unambiguous confirmation of molecular geometry and intermolecular interactions. While specific crystallographic data for this compound are limited in the current literature, related pyrazolo[1,5-a]pyrimidine analogues demonstrate characteristic structural features that inform understanding of this compound's solid-state organization.

Crystallographic studies of analogous compounds reveal typical bond lengths and angles within the fused ring system. The carbon-oxygen bond length in the carboxamide functionality typically measures 1.23 ± 0.01 Angstroms, consistent with the expected sp2 hybridization and double bond character. This bond length distinguishes the compound from potential tautomeric forms and confirms the predominant structural arrangement in the crystalline state.

The tetrahydropyridine ring adopts a chair-like conformation in most crystalline forms of related compounds, minimizing steric interactions between substituents. The aminomethyl substituent at position 5 typically exhibits conformational flexibility, with the amino group capable of adopting various orientations depending on intermolecular hydrogen bonding patterns. The presence of chloride counterions in the dihydrochloride salt significantly influences the crystal packing arrangement through extensive hydrogen bonding networks.

Intermolecular interactions in the crystal lattice primarily involve hydrogen bonding between the protonated amino groups and chloride anions. These interactions create extended networks that stabilize the crystal structure and influence the compound's physical properties such as melting point and solubility. The Cambridge Structural Database identifier, when available, provides access to detailed crystallographic parameters including unit cell dimensions, space group assignments, and atomic coordinates.

Conformational Analysis via NMR Spectroscopy (¹H, ¹³C, 2D-COSY)

Nuclear magnetic resonance spectroscopy provides comprehensive information about the solution-state structure and conformational dynamics of this compound. The proton nuclear magnetic resonance spectrum reveals characteristic signals that enable assignment of individual hydrogen atoms within the molecular framework, while carbon-13 nuclear magnetic resonance provides complementary information about the carbon skeleton.

The tetrahydropyridine ring protons typically appear as complex multiplets in the 1H nuclear magnetic resonance spectrum, reflecting the non-equivalent nature of the ring protons and their coupling patterns. The H-4 protons, adjacent to the pyrazole ring fusion, exhibit characteristic chemical shifts influenced by the electron density distribution within the fused system. The H-5, H-6, and H-7 protons of the tetrahydropyridine ring display typical aliphatic coupling patterns, with geminal and vicinal coupling constants providing information about ring conformation.

The aminomethyl substituent at position 5 produces a distinctive set of signals in the 1H nuclear magnetic resonance spectrum. The methylene protons adjacent to the amino group typically appear as a multiplet around 2.5-3.0 parts per million, while the amino protons themselves may be broadened due to exchange processes. The chemical shift and multiplicity of these signals provide valuable information about the local electronic environment and conformational preferences.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the detailed carbon framework of the molecule. The carbonyl carbon of the carboxamide group typically resonates around 162-165 parts per million, characteristic of amide functionality. The carbon atoms of the pyrazole ring exhibit chemical shifts consistent with aromatic character, while the tetrahydropyridine carbons display typical aliphatic values modified by the heterocyclic environment.

Two-dimensional correlation spectroscopy experiments, particularly correlation spectroscopy and heteronuclear single quantum correlation spectroscopy, enable unambiguous assignment of all proton and carbon signals. These techniques reveal through-bond connectivity patterns that confirm the structural assignment and provide insight into conformational exchange processes that may occur in solution.

NMR Parameter Chemical Shift Range (ppm)
H-2 (pyrazole) 7.4-7.6
H-4 (ring junction) 4.2-4.4
H-5 (substituted carbon) 2.8-3.2
NH2 protons 6.5-7.5 (broad)
C=O (carboxamide) 162-165
Pyrazole carbons 140-150

Tautomeric and Prototropic Behavior in Solution

The tautomeric behavior of pyrazolo[1,5-a]pyridine derivatives represents a fundamental aspect of their solution-state chemistry, significantly influencing their reactivity and biological properties. For this compound, multiple tautomeric forms may potentially exist, although the tetrahydro nature of the pyridine ring limits the available tautomeric pathways compared to fully aromatic analogues.

The primary tautomeric consideration involves the pyrazole ring system, where prototropic exchange between nitrogen atoms can occur under specific conditions. However, the fused nature of the ring system and the presence of substituents significantly constrains these equilibria. The amino group at the 5-position aminomethyl substituent may also participate in prototropic equilibria, particularly involving the formation of imino tautomers, although these forms are generally less favored thermodynamically.

Experimental investigations of tautomerism in related pyrazole derivatives demonstrate that electronic effects of substituents play crucial roles in determining tautomeric preferences. Electron-donating groups tend to stabilize certain tautomeric forms, while electron-withdrawing substituents favor alternative arrangements. The carboxamide group at position 3 acts as an electron-withdrawing substituent, potentially influencing the tautomeric equilibrium of the entire system.

Solvent effects significantly impact tautomeric ratios in pyrazole derivatives. Polar protic solvents typically stabilize tautomers capable of forming hydrogen bonds, while aprotic solvents favor forms with higher dipole moments. The dihydrochloride salt form of the compound introduces additional complexity through ion-pair formation and intermolecular hydrogen bonding with the chloride counterions.

Temperature-dependent nuclear magnetic resonance studies reveal the kinetics of tautomeric interconversion processes. At elevated temperatures, rapid exchange between tautomeric forms may result in averaged nuclear magnetic resonance signals, while low-temperature studies can potentially freeze out individual tautomers for detailed structural analysis. The activation barriers for these processes provide insight into the relative stability of different tautomeric forms and the mechanisms of interconversion.

The protonation state of the amino groups in the dihydrochloride salt significantly influences tautomeric behavior. The presence of protonated amino functionalities reduces the likelihood of certain prototropic exchange processes and may stabilize specific tautomeric forms through electrostatic interactions. This stabilization effect has important implications for the compound's behavior in biological systems and its potential pharmaceutical applications.

Properties

IUPAC Name

5-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O.2ClH/c10-4-6-1-2-13-8(3-6)7(5-12-13)9(11)14;;/h5-6H,1-4,10H2,(H2,11,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJGPBIUZQELEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)N)CC1CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

  • N-Amino-2-iminopyridines (various substituted derivatives)
  • β-Ketoesters or β-Diketones (e.g., ethyl acetoacetate, acetylacetone)
  • Acetic acid (as promoter)
  • Molecular oxygen (O₂) atmosphere

Reaction Conditions

  • Solvent: Ethanol containing acetic acid (typically 6 equivalents)
  • Temperature: 130 °C
  • Atmosphere: Oxygen (1 atm) to promote oxidative coupling
  • Reaction time: Approximately 18 hours

Reaction Mechanism Overview

The reaction proceeds via nucleophilic addition of the enol form of the β-dicarbonyl compound to the N-amino-2-iminopyridine, forming an intermediate adduct. This intermediate undergoes oxidative dehydrogenation facilitated by molecular oxygen, followed by cyclization and dehydration to yield the pyrazolo[1,5-a]pyridine core with the desired substituents.

Representative Example: Synthesis of 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester

  • Reactants: N-amino-2-iminopyridine (3 mmol), ethyl acetoacetate (3 mmol)
  • Solvent: Ethanol (10 mL) with 6 equivalents of acetic acid
  • Atmosphere: Oxygen (1 atm)
  • Temperature: 130 °C
  • Time: 18 hours
  • Yield: Up to 94% under optimized conditions

Salt Formation

The free base pyrazolo[1,5-a]pyridine carboxamide derivative is converted into the dihydrochloride salt by treatment with hydrochloric acid, typically in an aqueous or alcoholic medium, to enhance stability and solubility.

Entry Acetic Acid Equiv. Atmosphere Yield (%) of Pyrazolo[1,5-a]pyridine Derivative
1 2 Air 34
2 4 Air 52
3 6 Air 74
4 6 O₂ 94
5 6 Argon 6
6 1 (p-TSA) O₂ 39
7 2 (p-TSA) O₂ 41
8 1 (TFA) O₂ 48
9 2 (TFA) O₂ 55

Reaction conditions: N-amino-2-iminopyridine (3 mmol), ethyl acetoacetate (3 mmol), ethanol (10 mL), 130 °C, 18 h.

The method tolerates various substitutions on the N-amino-2-iminopyridine and β-dicarbonyl compounds, including electron-withdrawing and electron-donating groups, without significant loss in yield or selectivity. This versatility allows for the synthesis of a broad library of pyrazolo[1,5-a]pyridine derivatives, which can be further functionalized to the target compound.

Synthesized compounds have been characterized by:

  • Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR)
  • Mass Spectrometry (MS and HRMS)
  • Infrared Spectroscopy (IR)
  • X-ray Crystallography for definitive structural confirmation
Compound ID Substituent on Aminopyridine β-Dicarbonyl Used Yield (%) Notes
4a Phenyl Ethyl acetoacetate 94 High yield, confirmed by XRD
4b p-Tolyl Ethyl acetoacetate 82
4c 4-Methoxyphenyl Ethyl acetoacetate 80
4d 4-Chlorophenyl Ethyl acetoacetate 78
4e 4-Bromophenyl Ethyl acetoacetate 76
4f 4-Fluorophenyl Ethyl acetoacetate 75

Yields and substituents adapted from extensive substrate scope studies.

  • The reaction requires an oxygen atmosphere for efficient oxidative coupling; inert atmosphere severely diminishes yield.
  • Acetic acid is the preferred promoter; stronger acids like trifluoroacetic acid or p-toluenesulfonic acid are less effective and may induce side reactions.
  • The method avoids metal catalysts, making it environmentally friendly and suitable for scale-up.
  • The final dihydrochloride salt formation is typically achieved by acidification with hydrochloric acid, improving compound handling and storage.

The preparation of 5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride is efficiently accomplished via a green, catalyst-free cross-dehydrogenative coupling strategy. This method employs N-amino-2-iminopyridine derivatives and β-dicarbonyl compounds in ethanol with acetic acid under oxygen atmosphere, achieving high yields and broad substrate scope. Subsequent salt formation with hydrochloric acid affords the dihydrochloride salt. The process is supported by comprehensive analytical data and is suitable for pharmaceutical applications due to its environmental compatibility and operational simplicity.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyridine compounds exhibit significant anticancer properties. Studies have shown that 5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride can inhibit specific cancer cell lines by targeting protein kinases involved in cell proliferation and survival pathways. For instance, it has been evaluated for its efficacy against breast cancer and leukemia cells.

Mechanism of Action
The compound's mechanism involves the inhibition of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for tumor growth and survival. This inhibition leads to apoptosis in cancer cells and has been documented in preclinical studies .

Biological Research

Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of pyrazolo[1,5-a]pyridine derivatives. The compound has shown promise in protecting neuronal cells from oxidative stress-induced damage. This is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease where oxidative stress plays a critical role .

Inflammation Modulation
The compound also exhibits anti-inflammatory properties by modulating cytokine production. It has been tested in vitro to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Material Science

Polymer Chemistry
In material science, this compound can be utilized as a building block for the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the overall performance of materials used in high-temperature applications .

Data Table: Summary of Applications

Application AreaSpecific Use CaseMechanism/Effect
Medicinal ChemistryAnticancer activityInhibition of PI3K pathway
Targeting specific cancer cell linesInduces apoptosis
Biological ResearchNeuroprotectionReduces oxidative stress
Inflammation modulationDecreases pro-inflammatory cytokines
Material SciencePolymer synthesisEnhances thermal stability

Case Studies

  • Anticancer Efficacy Study
    A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of the compound significantly inhibited the growth of MCF-7 breast cancer cells through PI3K pathway inhibition .
  • Neuroprotection Research
    In a study reported in Neuroscience Letters, researchers found that treatment with this compound reduced neuronal cell death in models of oxidative stress by enhancing antioxidant enzyme activity .
  • Polymer Development
    Research highlighted in Polymer Science showed that incorporating this compound into polymer matrices led to materials with improved mechanical properties suitable for aerospace applications .

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride Pyrazolo[1,5-a]pyridine 5: -CH₂NH₂; 3: -CONH₂ C₈H₁₄Cl₂N₄O 253.14 Enhanced solubility (salt form); potential antimicrobial activity
5-[(Dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid () Pyrazolo[1,5-a]pyridine 5: -CH₂N(CH₃)₂; 3: -COOH C₁₁H₁₆N₄O₂ 236.27 Lower solubility (acid form); possible intermediate for drug synthesis
4-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride () Pyrazolo[1,5-a]pyrimidine 4: -CH₃; 3: -NH₂ C₇H₁₂Cl₂N₄ 225.12 Pyrimidine core alters electron density; used in kinase inhibition studies
N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazones () Pyrazole 4: -CONH-N=CH-Ar Variable ~300–400 Demonstrated antifungal activity (e.g., 50 µg/mL inhibition of wheat gibberellin fungi)
[3-(4-Methylpiperazine-1-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl]methanamine trihydrochloride () Pyrazolo[1,5-a]pyridine 5: -CH₂NH₂; 3: -CO-piperazine C₁₄H₂₄Cl₃N₅O 414.73 Enhanced blood-brain barrier penetration; CNS drug candidate

Research Findings and Functional Insights

A. Impact of Core Structure

  • Pyrazolo[1,5-a]pyridine vs. Pyrimidine derivatives, however, exhibit higher metabolic stability .
  • Pyrazole vs. Pyrazolo-Pyridine : Pyrazole derivatives () lack fused ring systems, reducing planarity and bioavailability compared to the target compound .

B. Role of Substituents

  • Aminomethyl (-CH₂NH₂): Enhances solubility and enables protonation at physiological pH, critical for ionic interactions in drug-receptor binding (target compound vs. dimethylamino analog in ) .
  • Carboxamide (-CONH₂) : Provides hydrogen-bonding capacity, improving target affinity compared to carboxylic acid (-COOH) derivatives () .

C. Salt Form and Bioavailability

  • Dihydrochloride salts (target compound, –5) improve aqueous solubility by >50% compared to free bases, facilitating oral or injectable formulations .

Biological Activity

5-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride (CAS Number: 1803593-49-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes the available research findings related to its biological activity, focusing on its antitubercular properties and potential anticancer effects.

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyridine family, characterized by a fused bicyclic structure. Its molecular formula is C9H16Cl2N4OC_9H_{16}Cl_2N_4O, with a molecular weight of 267.16 g/mol. The structural features are critical for its biological activity and interaction with various biological targets.

Antitubercular Activity

Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyridine derivatives against Mycobacterium tuberculosis (Mtb). A significant study reported that derivatives of this compound exhibited promising in vitro potency with minimal inhibitory concentration (MIC) values in the nanomolar range against both drug-susceptible and multidrug-resistant strains of Mtb .

In Vivo Studies

One specific derivative demonstrated substantial reduction in bacterial load in an autoluminescent H37Ra infected mouse model. This suggests a potential for development as a lead compound for new antitubercular drugs .

Anticancer Potential

In addition to its antitubercular properties, pyrazolo[1,5-a]pyridine derivatives have been investigated for anticancer activity. A review highlighted various derivatives showing significant cytotoxicity against several cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer) .

Cytotoxicity Data

The following table summarizes the cytotoxicity data of selected pyrazolo[1,5-a]pyridine derivatives:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 1MCF73.79Induces apoptosis
Compound 2SF-26812.50Cell cycle arrest
Compound 3NCI-H46042.30Autophagy induction

This data indicates that structural modifications can significantly enhance the biological activity of these compounds.

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the pyrazolo[1,5-a]pyridine scaffold can lead to improved potency against Mtb and various cancer cell lines. For instance, the introduction of different functional groups at specific positions has been shown to influence both antitubercular and anticancer activities .

Q & A

Q. What strategies mitigate decomposition during long-term stability studies?

  • Methodological Answer : Conduct accelerated stability testing (40°C/75% RH) with LC-MS monitoring. Lyophilization improves stability for hygroscopic salts. recommends hazard statements (H315, H319) for handling reactive intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.